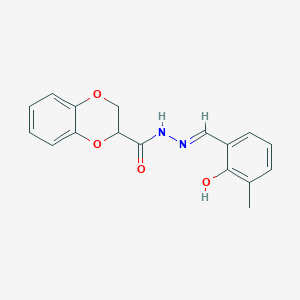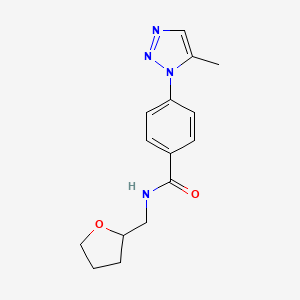
N'-(2-hydroxy-3-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as BHDC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHDC belongs to the class of hydrazones and is synthesized through a multistep process involving the condensation of 2-hydroxy-3-methylbenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
作用机制
The mechanism of action of BHDC is not fully understood, but it is believed to act through multiple pathways. BHDC has been shown to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. BHDC's antioxidant properties are believed to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and physiological effects:
BHDC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. BHDC also reduces the expression of COX-2, an enzyme that plays a crucial role in the inflammatory response. In addition, BHDC has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
实验室实验的优点和局限性
BHDC has several advantages for lab experiments. It is a cost-effective compound that can be synthesized in large quantities. It has also been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, one of the limitations of BHDC is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on BHDC. One of the areas of interest is its potential as a therapeutic agent for cancer. BHDC has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another area of interest is its potential as an anti-inflammatory agent. BHDC has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. Finally, there is a need for further research on the mechanism of action of BHDC to fully understand its therapeutic potential.
In conclusion, BHDC is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. BHDC's mechanism of action is not fully understood, but it is believed to act through multiple pathways. BHDC has several advantages for lab experiments, including its cost-effectiveness and potential therapeutic applications. There are several future directions for research on BHDC, including its potential as a therapeutic agent for cancer and as an anti-inflammatory agent.
合成方法
The synthesis of BHDC involves the reaction between 2-hydroxy-3-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The yield of BHDC obtained through this method is high, making it a cost-effective process.
科学研究应用
BHDC has shown potential therapeutic applications in various fields of research. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. BHDC has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, BHDC has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-5-4-6-12(16(11)20)9-18-19-17(21)15-10-22-13-7-2-3-8-14(13)23-15/h2-9,15,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQLMPUMQMXAA-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)

![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6035103.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)
![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)

